

# Spectroscopic Data of 3-(Tert-butoxy)propan-1-amine: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Tert-butoxy)propan-1-amine

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(Tert-butoxy)propan-1-amine**, a key building block in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **3-(Tert-butoxy)propan-1-amine**, the following data tables are based on established principles of spectroscopy and data from analogous compounds. These tables provide a reliable prediction of the expected spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Spectrum (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.75	Triplet	2H	-CH <sub>2</sub> -NH <sub>2</sub>
~3.40	Triplet	2H	-O-CH <sub>2</sub> -
~1.70	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~1.18	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
~1.50 (broad)	Singlet	2H	-NH <sub>2</sub>

#### <sup>13</sup>C NMR (Carbon-13) Spectrum (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~72.5	-C(CH <sub>3</sub> ) <sub>3</sub>
~61.0	-O-CH <sub>2</sub> -
~40.0	-CH <sub>2</sub> -NH <sub>2</sub>
~32.0	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~27.5	-C(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **3-(Tert-butoxy)propan-1-amine** is expected to show characteristic absorption bands for its primary amine and ether functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380 - 3250	Medium, Broad (two bands)	N-H stretch (primary amine)[1]
2970 - 2860	Strong	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (primary amine)[1]
1190 - 1170	Strong	C-O-C stretch (ether)
1100 - 1000	Medium	C-N stretch (aliphatic amine)[1]
910 - 665	Broad	N-H wag (primary amine)[1]

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **3-(Tert-butoxy)propan-1-amine** is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
131	Low	[M] <sup>+</sup> (Molecular Ion)
116	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
74	Medium	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)
30	High	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-(Tert-butoxy)propan-1-amine** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.[2] The choice of solvent is critical to avoid overlapping signals with the analyte. The spectrum is recorded on a

spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR. For  $^1\text{H}$  NMR, 16 to 32 scans are typically acquired, while  $^{13}\text{C}$  NMR may require several hundred to thousands of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For the identification of the N-H protons, a  $\text{D}_2\text{O}$  exchange experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the N-H proton signals will disappear or significantly decrease in intensity.[3]

## Infrared (IR) Spectroscopy

For a liquid sample like **3-(Tert-butoxy)propan-1-amine**, Attenuated Total Reflectance (ATR) is a common and convenient technique.[4] A small drop of the neat liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide).[4] A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample is applied, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of 4000 to  $400\text{ cm}^{-1}$ . [5]

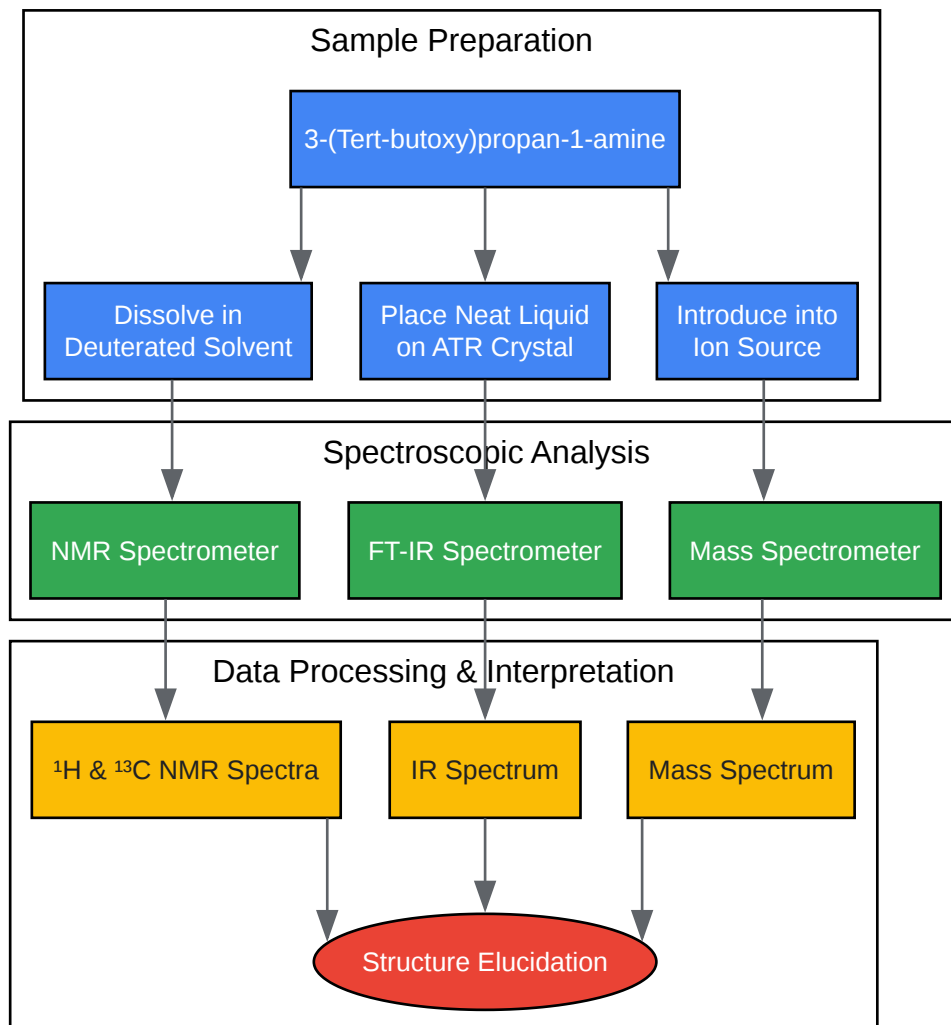
## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard method for the analysis of relatively volatile, low molecular weight organic compounds.[6][7] The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][8] The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio ( $m/z$ ). [6] The detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-(Tert-butoxy)propan-1-amine**.

## General Spectroscopic Analysis Workflow



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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